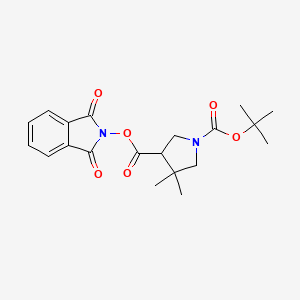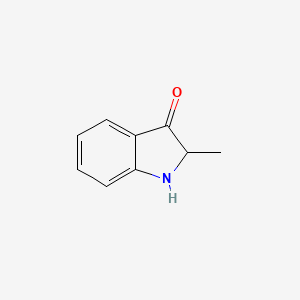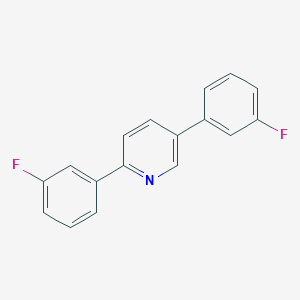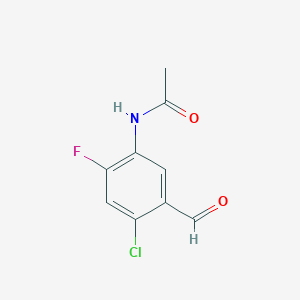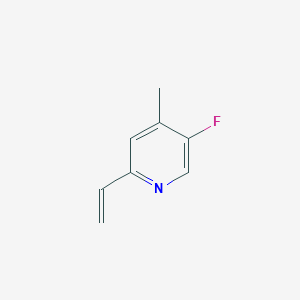
5-Fluoro-4-methyl-2-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methyl-2-vinylpyridine is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. The vinyl group attached to the pyridine ring further enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-vinylpyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 4-methyl-2-vinylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-vinylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Addition: Electrophiles such as bromine or hydrogen halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-substituted-4-methyl-2-vinylpyridine derivatives.
Addition: Formation of 5-fluoro-4-methyl-2-(2-haloethyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-fluoro-4-methyl-2-ethylpyridine.
Scientific Research Applications
5-Fluoro-4-methyl-2-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals due to its unique properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-2-vinylpyridine depends on its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylpyridine
- 5-Fluoro-2-vinylpyridine
- 4-Methyl-2-vinylpyridine
Uniqueness
5-Fluoro-4-methyl-2-vinylpyridine is unique due to the combination of fluorine, methyl, and vinyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to other similar compounds.
Properties
Molecular Formula |
C8H8FN |
|---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
2-ethenyl-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-6(2)8(9)5-10-7/h3-5H,1H2,2H3 |
InChI Key |
HZPMMMDUPSLAQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


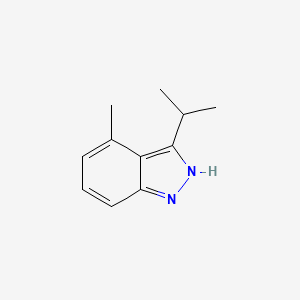
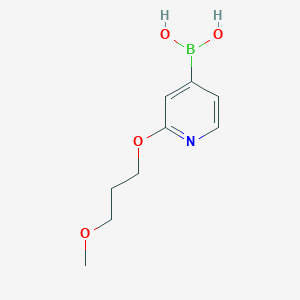



![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
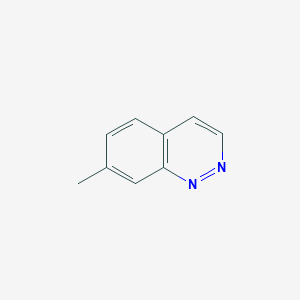
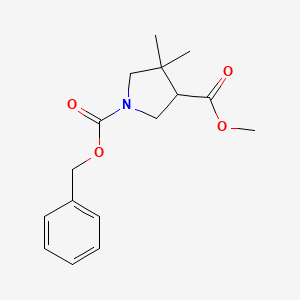
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)
propanoic acid](/img/structure/B12952765.png)
